アクリジンオレンジ塩酸塩

概要

説明

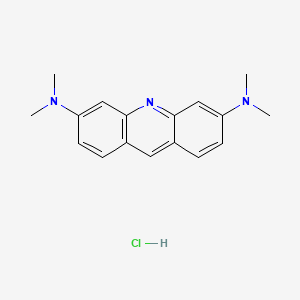

3,6-Bis(dimethylamino)acridine hydrochloride, also known as Acridine Orange, is a cell-permeable fluorescent dye that binds to nucleic acids . It emits green fluorescence when bound to dsDNA and red fluorescence when bound to ssDNA or RNA . It is also known to be a positive solvatochromic dye .

Synthesis Analysis

The synthesis of 3,6-Bis(dimethylamino)acridine hydrochloride has been reported in the literature . The yield was 66%, and the melting point was 180 °C with decomposition .Molecular Structure Analysis

The empirical formula of 3,6-Bis(dimethylamino)acridine hydrochloride is C17H19N3 · HCl · xH2O . Its molecular weight on an anhydrous basis is 301.81 .Chemical Reactions Analysis

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .Physical And Chemical Properties Analysis

3,6-Bis(dimethylamino)acridine hydrochloride is a powder that is soluble in water . It has a melting point of 284-287 °C . It has a maximum absorption wavelength (λmax) of 492 nm .科学的研究の応用

細胞周期研究

アクリジンオレンジ塩酸塩は、二重鎖DNA(dsDNA)に結合すると緑色蛍光、単鎖DNA(ssDNA)またはRNAに結合すると赤色蛍光を発する能力があるため、細胞周期研究で広く使用されています。 この二重蛍光特性により、研究者は細胞内のさまざまな核酸構造を区別することができ、細胞周期の進行と調節を分析するための貴重なツールとなっています .

リソソーム染色

リソソーム染料として、アクリジンオレンジ塩酸塩は、生きた細胞内のリソソームの同定と追跡に使用されます。 この染料は、リソソームなどの酸性オルガネラに蓄積し、研究者はリソソームの活性、pHの変化、オートファジーの過程を監視することができます .

フローサイトメトリーと蛍光顕微鏡

フローサイトメトリーと蛍光顕微鏡では、アクリジンオレンジ塩酸塩は核酸結合染料として使用され、核酸の視覚検出を容易にします。 フローサイトメトリーアッセイでは細胞周期の段階とアポトーシスを判定するために特に有用であり、顕微鏡アプリケーションではアガロースおよびポリアクリルアミドゲル上の核酸の染色に使用されます .

手術中の蛍光誘導

アクリジンオレンジは、手術中の蛍光誘導における可能性が調査されています。 その蛍光特性は、外科医が腫瘍の境界をより正確に識別および区別するのに役立ち、癌組織の完全な切除を支援します .

光線力学療法(PDT)

この化合物の光活性な性質により、光線力学療法における薬剤としての調査が進められています。 PDTでは、アクリジンオレンジは光照射によって活性化され、活性酸素種を生成し、癌細胞や微生物を殺すことができます .

音響力学療法(SDT)

PDTと同様に、アクリジンオレンジ塩酸塩は、音響力学療法での使用についても研究されています。 SDTでは、超音波を使用して染料を活性化し、病変組織を選択的に破壊できる細胞傷害性物質を生成します .

放射線力学療法(RDT)

アクリジンオレンジは、放射線力学療法アプリケーションで研究されており、放射線によって活性化されて癌細胞に細胞傷害効果を発揮する可能性があります .

細菌検出

この染料は、低pH条件下で明るいオレンジ色に蛍光を発するため、臨床検体中の細菌を検出するための有用なツールとなっています。 この特性により、診断手順中に原核細胞を他の細胞タイプと区別することができます .

治療薬研究

アクリジンオレンジ塩酸塩を含むアクリジン誘導体は、癌、アルツハイマー病、細菌感染症、原生動物感染症などのさまざまな疾患に対する潜在的な治療薬として精力的に研究されています。 それらの生物学的および光化学的効果は、新しい治療法の開発において非常に興味深いものです .

作用機序

Target of Action

Acridine Orange Hydrochloride, also known as C.I. Basic Orange 14 or 3,6-Bis(dimethylamino)acridine hydrochloride, primarily targets nucleic acids, specifically DNA and RNA . It serves as a nucleic acid-selective fluorescent dye with cationic properties .

Mode of Action

The compound interacts with its targets through two main mechanisms. At low concentrations, it intercalates into DNA and precipitates RNA . At high concentrations, it denatures and precipitates both rna and dna . DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .

Biochemical Pathways

The interaction of Acridine Orange Hydrochloride with nucleic acids affects various biochemical pathways. For instance, it is used to analyze autophagy . The compound’s ability to intercalate DNA and precipitate RNA can impact the normal functioning of these nucleic acids, potentially affecting the transcription and translation processes.

Result of Action

The molecular and cellular effects of Acridine Orange Hydrochloride’s action are primarily observed through its staining properties. When bound to DNA, it emits green fluorescence, and when associated with RNA, it shifts to emit red fluorescence . This allows for the differentiation of various types of cells and the analysis of cell cycle determination .

Action Environment

The action of Acridine Orange Hydrochloride is influenced by environmental factors, particularly pH. The compound can withstand low pH environments, allowing it to penetrate acidic organelles such as lysosomes and phagolysosomes . When the pH of the environment is 3.5, Acridine Orange Hydrochloride becomes excited by blue light and can differentially stain human cells green and prokaryotic cells orange .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Acridine orange hydrochloride plays a significant role in various biochemical reactions. It is a metachromatic dye that can stain DNA, RNA, and acid glycosaminoglycans. At low concentrations, it intercalates into DNA and precipitates RNA, while at high concentrations, it denatures and precipitates both RNA and DNA . This compound interacts with enzymes, proteins, and other biomolecules through electrostatic interactions and intercalation. For example, acridine orange hydrochloride is used to analyze autophagy by staining acidic vesicular organelles, such as autolysosomes, which fluoresce red under acidic conditions .

Cellular Effects

Acridine orange hydrochloride has profound effects on various types of cells and cellular processes. It is cell-permeable and can enter acidic compartments like lysosomes, where it emits orange fluorescence under low pH conditions . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, acridine orange hydrochloride is used to assess the volume of acidic vesicular organelles, which increases upon autophagy induction . It also helps in the detection of apoptosis by staining DNA and RNA, allowing researchers to visualize changes in cellular physiology and cell cycle status .

Molecular Mechanism

The mechanism of action of acridine orange hydrochloride involves its ability to intercalate with nucleic acids and bind to biomolecules through electrostatic interactions. When bound to double-stranded DNA, it emits green fluorescence, while binding to single-stranded DNA or RNA results in red fluorescence . This compound can also enter acidic organelles, where it accumulates and fluoresces red due to the low pH environment . Acridine orange hydrochloride’s ability to differentiate between various types of nucleic acids and cellular compartments makes it a versatile tool in molecular biology research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acridine orange hydrochloride can change over time. This compound is stable under normal storage conditions but may degrade under prolonged exposure to light or extreme pH conditions . Long-term studies have shown that acridine orange hydrochloride can have lasting effects on cellular function, particularly in the context of autophagy and apoptosis . Researchers must carefully control experimental conditions to ensure consistent results when using this compound.

Dosage Effects in Animal Models

The effects of acridine orange hydrochloride vary with different dosages in animal models. At low doses, it is used to stain nucleic acids and analyze cellular processes without causing significant toxicity . At high doses, acridine orange hydrochloride can be toxic and may cause adverse effects, such as genetic mutations and cellular damage . Researchers must determine the appropriate dosage to balance efficacy and safety in their studies.

Metabolic Pathways

Acridine orange hydrochloride is involved in several metabolic pathways, particularly those related to nucleic acid metabolism. It interacts with enzymes and cofactors that facilitate the intercalation and binding of nucleic acids . This compound can affect metabolic flux and metabolite levels by altering the stability and function of nucleic acids within cells . Understanding these interactions is crucial for interpreting the results of experiments involving acridine orange hydrochloride.

Transport and Distribution

Within cells and tissues, acridine orange hydrochloride is transported and distributed through various mechanisms. It is cell-permeable and can diffuse across cell membranes to reach its target sites . This compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of acridine orange hydrochloride within cells is influenced by factors such as pH, concentration, and the presence of other biomolecules.

Subcellular Localization

Acridine orange hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. It is commonly found in the nucleus, where it binds to DNA and RNA, as well as in acidic organelles like lysosomes and autolysosomes . The localization of acridine orange hydrochloride is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . This precise localization is essential for its role in staining and analyzing cellular structures.

特性

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.ClH/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;/h5-11H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTHNGLPHBTRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

494-38-2 (parent cpd) | |

| Record name | Acridine Orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883213 | |

| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65-61-2 | |

| Record name | Acridine Orange | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine Orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine orange | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6-Acridinediamine, N3,N3,N6,N6-tetramethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylacridin-3,6-yldiamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE ORANGE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO2175B15I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

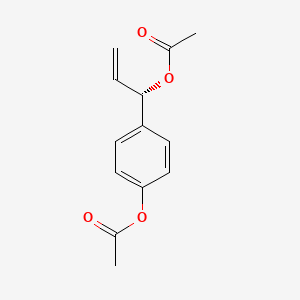

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

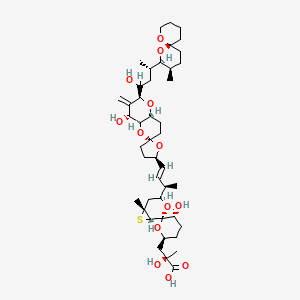

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)